molecular formula C8H13NO B2875055 8-Methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 78477-91-5

8-Methyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2875055
CAS No.: 78477-91-5
M. Wt: 139.198
InChI Key: VIZAOHGVLPCBMA-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[321]octan-2-one is a bicyclic compound with the molecular formula C8H13NO It is a derivative of tropane alkaloids, which are known for their diverse biological activities

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-8-azabicyclo[32It is known that this compound belongs to the class of organic compounds known as tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Mode of Action

The specific mode of action of 8-Methyl-8-azabicyclo[32As a tropane alkaloid, it may interact with its targets by binding to their active sites, thereby modulating their function

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters . The specific effects of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one on these pathways require further investigation.

Result of Action

The molecular and cellular effects of 8-Methyl-8-azabicyclo[32It has been reported that similar compounds exhibit nematicidal activities , suggesting that 8-Methyl-8-azabicyclo[321]octan-2-one may have similar effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity . Further research is needed to understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the enantioselective construction from an acyclic starting material that contains all the required stereochemical information .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methyl-8-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and the presence of a nitrogen atom in the bicyclic structure differentiate it from other similar compounds, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZAOHGVLPCBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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